

Irgacure 907 mechanism of action in photopolymerization

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Compound of Interest

Compound Name: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

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An In-Depth Technical Guide to the Photopolymerization Mechanism of Irgacure 907

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization, the process of converting liquid monomers and oligomers into a solid polymer network through light-induced chain reactions, is a cornerstone of modern materials science. Its applications span from advanced manufacturing and microelectronics to the development of novel biomaterials and drug delivery systems. The efficiency, speed, and final properties of a photopolymerized material are critically dependent on the photoinitiator—the molecular trigger that captures light energy and transforms it into chemical reactivity.

Among the vast array of available photoinitiators, Irgacure 907 has established itself as a highly efficient and versatile compound, particularly in pigmented and industrial coating applications. As a Type I photoinitiator, its mechanism is characterized by a direct and rapid generation of free radicals upon UV exposure. This guide provides a comprehensive exploration of the core mechanism of Irgacure 907, delving into its photochemical journey from photon absorption to the initiation of polymerization. We will examine the causality behind its high efficiency, discuss the key factors influencing its performance, and present validated experimental protocols for its characterization, offering a robust framework for researchers and developers seeking to optimize its use in their formulations.

Chapter 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a photoinitiator's fundamental properties is paramount to its effective application. Irgacure 907, chemically known as 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, is an α -amino ketone derivative designed for exceptional reactivity.[\[1\]](#)
[\[2\]](#)

Property	Value	Reference
Chemical Name	2-Methyl-4'-(methylthio)-2-morpholinopropiophenone	[1] [3]
Synonyms	MMMP, Irgacure 907, Omnirad 907	[1] [4]
CAS Number	71868-10-5	[1] [3]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ S	[1] [3]
Molecular Weight	279.4 g/mol	[1]
Appearance	White to off-white powder	[1] [3]
Melting Point	73-76 °C	[1] [5]

Spectroscopic Profile: The Gateway to Reactivity

The initiation process begins with the absorption of light. Irgacure 907 exhibits strong absorbance in the ultraviolet (UV) region, with characteristic absorption peaks at approximately 231 nm and 307 nm.[\[1\]](#)[\[5\]](#)[\[6\]](#) This absorption profile is critical for several reasons:

- Light Source Compatibility:** The 307 nm peak aligns well with the emission spectra of traditional medium-pressure mercury lamps, which have strong outputs in the 300-400 nm range. This ensures efficient energy capture and radical generation.
- Performance in Pigmented Systems:** Many pigments, such as titanium dioxide, also absorb UV light, competing with the photoinitiator. The strong molar extinction coefficient of Irgacure

907 allows it to effectively capture photons even in highly pigmented formulations, making it ideal for UV-curable inks and coatings.[\[5\]](#)[\[7\]](#)

- Photosensitization: For light sources with different emission profiles, such as UV-LEDs which often operate at longer wavelengths (e.g., 365 nm, 395 nm), the efficiency of Irgacure 907 can be dramatically enhanced through the use of a photosensitizer. Thioxanthone derivatives, such as isopropylthioxanthone (ITX), are commonly used.[\[3\]](#)[\[8\]](#)[\[9\]](#) The sensitizer absorbs light at the LED's wavelength and transfers the energy to the Irgacure 907 molecule, effectively extending its usable spectral range.[\[9\]](#)

Chapter 2: The Core Mechanism of Photoinitiation

Irgacure 907 functions as a Type I, or cleavage-type, photoinitiator. Its mechanism of action is a well-defined photochemical process known as the Norrish Type I reaction, which involves the homolytic cleavage of the α -carbon-carbonyl bond to generate two distinct free radicals.[\[10\]](#)

This process can be broken down into four discrete steps.

Step 1 & 2: Photon Absorption and Intersystem Crossing

Upon exposure to a suitable UV light source, the Irgacure 907 molecule absorbs a photon, promoting an electron from its ground state (S_0) to an excited singlet state (S_1 or S_2).[\[10\]](#) For α -cleavage to occur efficiently, the molecule must transition from this short-lived singlet state to a more stable, longer-lived excited triplet state (T_1) via a process called intersystem crossing (ISC).[\[10\]](#) This triplet state possesses the necessary energy and lifetime for the subsequent bond-breaking event.

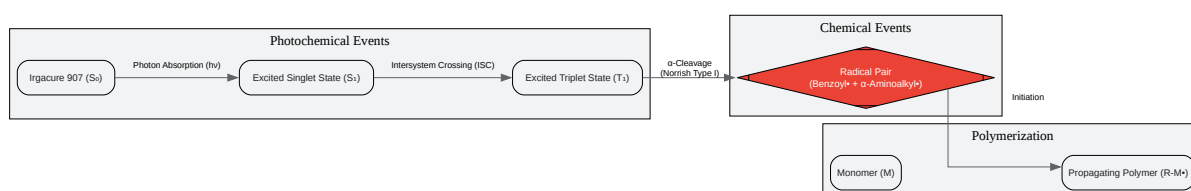
Step 3: α -Cleavage - The Radical Generation Event

From the excited triplet state, the molecule undergoes the critical α -cleavage event. The labile carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom breaks homolytically.[\[10\]](#)[\[11\]](#) This fragmentation is highly efficient and results in the formation of two distinct radical species:

- A 4-(methylthio)benzoyl radical.
- An α -aminoalkyl radical.[\[12\]](#)

Step 4: Initiation of Polymerization

Both radical fragments are capable of initiating polymerization. They rapidly attack the carbon-carbon double bonds of reactive monomers and oligomers in the formulation (e.g., acrylates, methacrylates), transferring the radical center to the monomer and thus beginning the propagation of a new polymer chain.^[1] This chain reaction continues, rapidly converting the liquid formulation into a cross-linked solid network.



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Photochemical pathway of Irgacure 907 from light absorption to initiation.

Chapter 3: Key Factors Influencing Initiation Efficiency

The practical effectiveness of Irgacure 907 is not solely dependent on its core mechanism but is also influenced by the surrounding chemical environment. Understanding these factors is crucial for formulation optimization.

- **Oxygen Inhibition:** A significant challenge in free-radical polymerization is oxygen inhibition. Atmospheric oxygen is a diradical that readily scavenges initiating and propagating radicals to form much less reactive peroxy radicals, which can terminate or slow the polymerization. This often results in a tacky or uncured surface. A key advantage of α-amino ketone photoinitiators like Irgacure 907 is their ability to mitigate oxygen inhibition.^[10] The

generated α -aminoalkyl radical can react with peroxy radicals, regenerating an active radical species that can continue the polymerization process. This mechanism contributes to the excellent surface cure performance for which Irgacure 907 is known.[7]

- **Light Intensity and Exposure:** The rate of radical generation is directly proportional to the intensity of the incident light (at the absorbing wavelength). Higher light intensity leads to a faster polymerization rate.[13][14] The total energy dose (intensity \times time) determines the final degree of monomer conversion.
- **Formulation Components:**
 - **Pigments and Fillers:** These components can scatter and absorb the UV light, reducing the number of photons reaching the photoinitiator. The high absorbance of Irgacure 907 helps overcome this, but formulation adjustments, such as increasing initiator concentration, may be necessary.[7]
 - **Monomer/Oligomer Viscosity:** High viscosity can reduce the mobility of radicals and monomers, a phenomenon known as diffusion control. This can lower the polymerization rate and lead to incomplete conversion, trapping unreacted functional groups within the vitrified polymer network.

Chapter 4: Experimental Validation of Mechanism and Kinetics

To harness the full potential of Irgacure 907, it is essential to quantitatively characterize its performance within a given formulation. Several analytical techniques provide the necessary data to validate the curing process and optimize kinetics.

Comparative Analysis of Key Techniques

The choice of analytical method depends on the specific information required, from real-time reaction rates to the final concentration of byproducts.

Parameter	Photo-DSC	RT-FTIR	HPLC
Principle	Measures exothermic heat flow.[15]	Measures change in IR absorbance of functional groups.[15]	Separates and quantifies chemical components.[16]
Primary Output	Heat Flow (mW) vs. Time	Absorbance vs. Wavenumber (over time)	Concentration vs. Retention Time
Key Insights	Overall conversion, polymerization rate, total reaction enthalpy (ΔH).[15]	Real-time conversion, polymerization rate, quantification of residual unreacted groups.[15][17]	Quantifies residual photoinitiator and photoproducts.[18][19]
Strengths	Good for bulk sample analysis; directly measures thermodynamic properties.[13]	High time resolution; direct measurement of chemical bond conversion; high sensitivity.[17][20]	Excellent for stability studies, migration analysis, and byproduct identification.[16]
Limitations	Indirect measure of conversion; lower time resolution than RT-FTIR.	Typically analyzes thin films; can be affected by sample thickness and substrate.	Not a real-time technique for kinetics; requires method development for specific analytes.

Experimental Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

- **Causality & Objective:** Photo-DSC is employed to determine the overall kinetics and thermodynamics of the photopolymerization process. By measuring the heat released during the exothermic reaction, we can calculate the degree of conversion and the rate of polymerization as a function of time and light intensity, providing a macroscopic view of the cure profile.[13][21]
- **Methodology:**

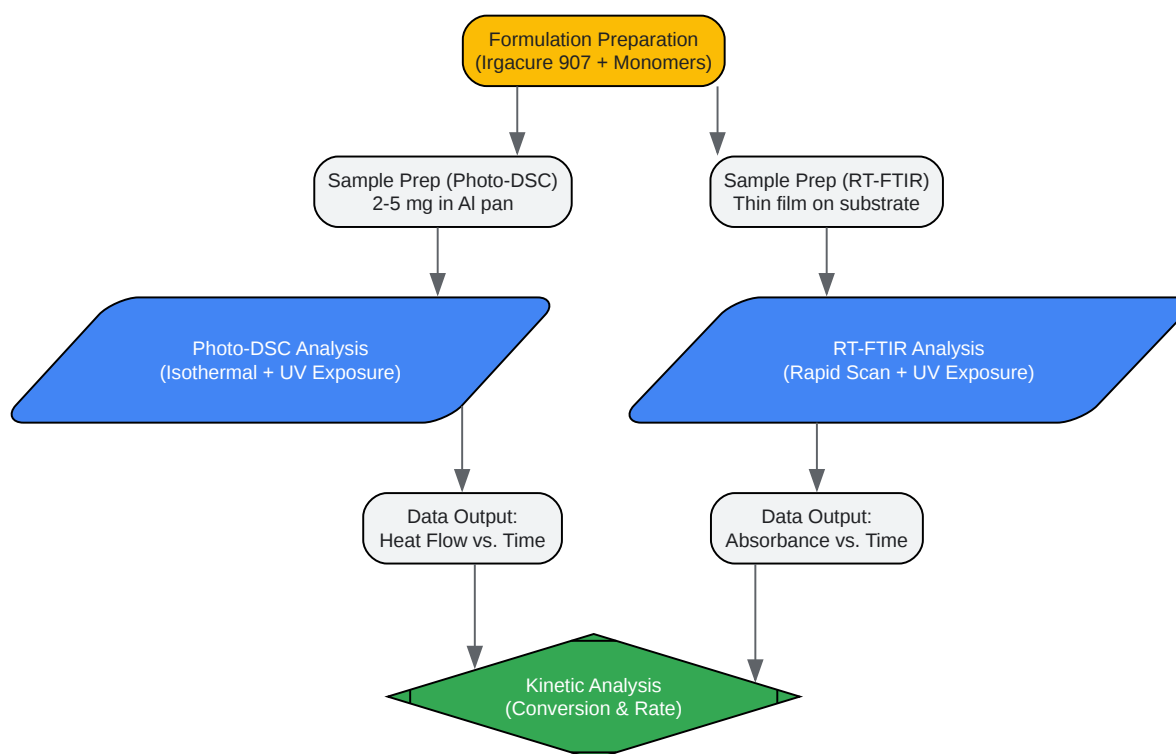
- Instrument Preparation: Ensure the Photo-DSC instrument is calibrated for temperature and heat flow. Allow the UV light source to warm up for at least 15-20 minutes to ensure a stable output.
- Sample Preparation: Under subdued light to prevent premature curing, accurately weigh 2-5 mg of the liquid formulation containing Irgacure 907 into an open aluminum DSC pan. [\[15\]](#)
- Sample Loading: Place the sample pan into the DSC measurement cell. An empty, identical aluminum pan is placed in the reference position.
- Isothermal Equilibration: Set the desired isothermal temperature for the experiment (e.g., 25°C or 30°C) and allow the sample to equilibrate until a stable heat flow baseline is achieved. This is typically done under a nitrogen purge to eliminate oxygen. [\[22\]](#)
- UV Exposure: Open the instrument's shutter to expose the sample to UV light of a defined intensity (e.g., 10, 20, 50 mW/cm²). The instrument records the exothermic heat flow versus time.
- Data Analysis:
 - Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_{total} , in J/g). [\[21\]](#)
 - The degree of conversion (α) at any time (t) is calculated as the partial heat of reaction (ΔH_t) divided by ΔH_{total} .
 - The rate of polymerization (R_p) is proportional to the first derivative of the conversion curve ($d\alpha/dt$).

Experimental Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

- Causality & Objective: RT-FTIR provides a direct, molecular-level view of the polymerization by monitoring the disappearance of specific reactive groups in real-time. This technique is chosen for its high temporal resolution and its ability to precisely quantify monomer

conversion, which is essential for understanding the immediate impact of formulation changes.[\[17\]](#)[\[20\]](#)

- Methodology:
 - Instrument Setup: Configure an FTIR spectrometer for rapid scanning, often in transmission or Attenuated Total Reflectance (ATR) mode.[\[23\]](#)
 - Sample Preparation: Place a small drop of the liquid formulation onto a transparent substrate (e.g., a KBr pellet or between two polypropylene films). Use spacers to create a thin film of uniform, known thickness (typically 10-25 μm).
 - Baseline Spectrum: Record an IR spectrum of the uncured liquid sample before UV exposure. Identify the characteristic absorption band of the reactive monomer (e.g., the acrylate C=C twist at $\sim 810\text{ cm}^{-1}$ or the C=C stretch at $\sim 1635\text{ cm}^{-1}$).[\[23\]](#)[\[24\]](#)
 - Initiate Monitoring and Exposure: Begin continuous, rapid IR scanning. After a few seconds to establish a baseline, expose the sample to a UV light source positioned to illuminate the sample area being analyzed by the IR beam.
 - Data Analysis:
 - Monitor the decrease in the area or height of the chosen acrylate peak over time.
 - The percent conversion (%C) at any time (t) is calculated using the formula: $\%C(t) = [1 - (A_t / A_0)] * 100$, where A_0 is the initial peak area and A_t is the peak area at time t.
 - The polymerization rate (R_p) can be determined from the slope of the conversion vs. time plot.



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General workflow for kinetic analysis of Irgacure 907 formulations.

Conclusion

Irgacure 907 operates through a robust and highly efficient Norrish Type I photocleavage mechanism, reliably generating the free radicals necessary to drive rapid polymerization. Its defining characteristics—strong UV absorbance, rapid cleavage, and an inherent ability to mitigate surface oxygen inhibition—make it an exemplary photoinitiator for demanding industrial applications, especially in pigmented inks and coatings. By leveraging powerful analytical techniques such as Photo-DSC and RT-FTIR, researchers can precisely dissect the kinetic behavior of Irgacure 907 within their systems. This deep mechanistic and quantitative understanding is the key to unlocking its full potential, enabling the rational design of advanced

photopolymer formulations with optimized performance and predictable, reliable curing characteristics.

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